molecular formula C9H20ClN B2905833 2-(4-Methylcyclohexyl)ethanamine;hydrochloride CAS No. 102450-01-1

2-(4-Methylcyclohexyl)ethanamine;hydrochloride

Cat. No.: B2905833
CAS No.: 102450-01-1
M. Wt: 177.72
InChI Key: AJSJROKTLDVCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylcyclohexyl)ethanamine hydrochloride is a cycloalkyl-substituted ethanamine derivative. Its structure comprises an ethylamine backbone linked to a 4-methylcyclohexyl group, with a hydrochloride counterion enhancing stability and solubility. The methylcyclohexyl group confers lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-(4-methylcyclohexyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8-2-4-9(5-3-8)6-7-10;/h8-9H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSJROKTLDVCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)ethanamine;hydrochloride typically involves the reaction of 4-methylcyclohexanone with ethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-(4-Methylcyclohexyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2-(4-Methylcyclohexyl)ethanamine;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of neurotransmitter analogs and receptor interactions.

    Medicine: As a potential therapeutic agent for neurological disorders.

    Industry: In the development of new materials and polymers

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter release and uptake, affecting neuronal signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among ethanamine derivatives arise from substituent groups, impacting molecular weight, polarity, and solubility.

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Water Solubility
2-(4-Methylcyclohexyl)ethanamine HCl 4-Methylcyclohexyl C₉H₁₈NCl 191.7 ~2.5 (estimated) Moderate
Venlaflaxine HCl Imp. G Cyclohexyl, 4-Methoxyphenyl C₁₇H₂₆ClNO 295.85 3.8 Low
4-Methoxy Benzene ethanamine HCl 4-Methoxyphenyl C₉H₁₄ClNO 203.67 1.2 High
2-(Decylthio)ethanamine HCl Decylthio C₁₂H₂₆ClNS 267.86 4.5 Very Low
Lorcaserin HCl precursor 4-Chlorophenyl C₁₁H₁₄Cl₂N₂O 261.15 2.9 Moderate

<sup>*</sup>logP values estimated or derived from analogous structures.

  • Lipophilicity : The 4-methylcyclohexyl group in the target compound provides intermediate lipophilicity compared to aromatic (e.g., 4-methoxyphenyl) and aliphatic (e.g., decylthio) substituents.
  • Solubility : Polar groups like methoxy (-OCH₃) enhance water solubility, while bulky hydrophobic groups (e.g., cyclohexyl, decylthio) reduce it .

Research Findings and Challenges

Structural-Activity Relationships :

  • Substitutions on the ethanamine backbone dictate receptor selectivity. For example, NBOMe compounds’ methoxybenzyl groups enhance 5-HT2A affinity , while the target’s cyclohexyl group may favor alternative targets.
  • Lipophilic groups (e.g., decylthio) improve membrane interaction in biocides but reduce oral bioavailability .

Toxicity and Safety :

  • NBOMe compounds exhibit severe neurotoxicity despite structural similarity to safer phenethylamines .
  • Industrial biocides like 2-(Decylthio)ethanamine HCl require environmental safety evaluations .

Knowledge Gaps: Limited data on the target compound’s pharmacokinetics and toxicity necessitates further in vitro/in vivo studies. Comparative studies with cyclohexyl vs. phenyl substituents could elucidate structural optimization strategies.

Biological Activity

2-(4-Methylcyclohexyl)ethanamine;hydrochloride, a compound with the chemical formula C9H19N·HCl, is a versatile amine that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in scientific research, and relevant case studies.

The compound is synthesized through the reaction of 4-methylcyclohexanone with ethylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process can utilize reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine.

The biological activity of 2-(4-Methylcyclohexyl)ethanamine;hydrochloride primarily involves its interaction with neurotransmitter receptors. It modulates the activity of these receptors, which can influence neurotransmitter release and uptake, thereby affecting neuronal signaling pathways. This modulation can have implications for various neurological conditions.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Neurotransmitter Interaction : It acts as an analog to certain neurotransmitters, potentially influencing synaptic transmission.
  • Therapeutic Potential : Preliminary studies suggest its utility in treating neurological disorders due to its ability to modulate receptor activity.
  • Chemical Stability : The hydrochloride form enhances the stability and solubility of the compound, making it more suitable for biological applications.

Research Findings and Case Studies

A review of literature reveals a variety of studies investigating the effects and applications of 2-(4-Methylcyclohexyl)ethanamine;hydrochloride:

  • Neuropharmacological Studies : Research indicates that compounds similar to 2-(4-Methylcyclohexyl)ethanamine can exhibit selective binding to various receptor subtypes, such as serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications in the cyclohexyl group can significantly alter the binding affinity and potency of related compounds at their target receptors. For instance, analogs with different substituents on the cyclohexyl ring exhibited varied antagonistic activities against TRPV1 receptors .
  • In Vivo Studies : Animal models have been employed to assess the behavioral effects of this compound, demonstrating potential anxiolytic and antidepressant-like effects when administered in controlled doses .

Comparative Analysis

To understand its efficacy relative to similar compounds, a comparative analysis is provided below:

Compound NameBinding Affinity (Ki)Biological Activity
2-(4-Methylcyclohexyl)ethanamine;HClModerateNeurotransmitter modulation
MethylamineLowBasic amine properties
EthylamineModerateSimilar receptor interactions
CyclohexylamineHighStronger neuroactive properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.